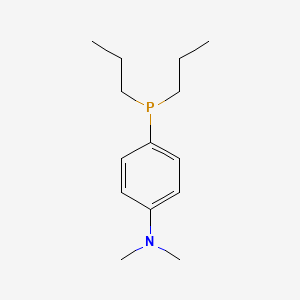![molecular formula C24H48O3 B14719148 (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane CAS No. 10585-86-1](/img/structure/B14719148.png)
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the octadecyloxy group imparts specific physical and chemical properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate octadecyloxy-containing reagent under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The octadecyloxy group can affect the compound’s solubility and membrane permeability, impacting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxymethylene ethers (OMEs): These compounds share a similar ether linkage but differ in the length and structure of the alkyl groups.
Aldehydes and Ketones: Compounds with carbonyl groups that can undergo similar reactions but have different physical properties.
Uniqueness
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a long-chain octadecyloxy group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
10585-86-1 |
|---|---|
Molekularformel |
C24H48O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(4S)-2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3/t23-/m0/s1 |
InChI-Schlüssel |
PADBVTRAZHOORO-QHCPKHFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(O1)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


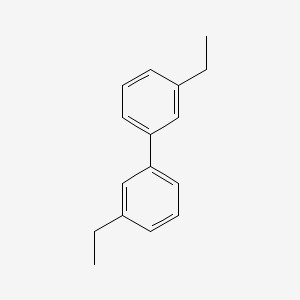
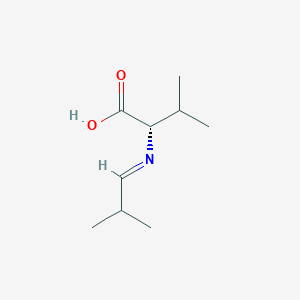


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
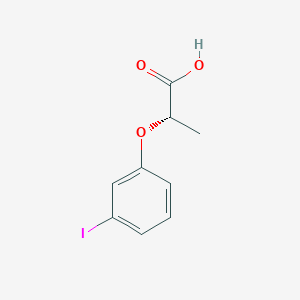
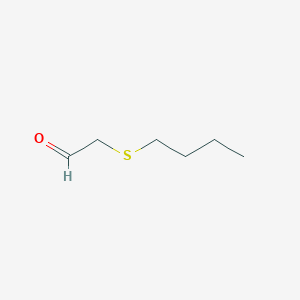
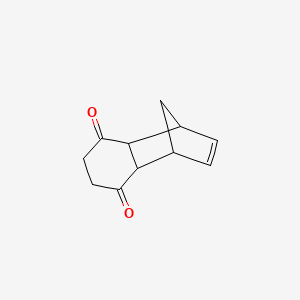
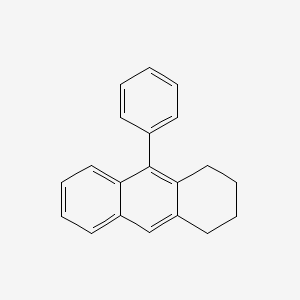
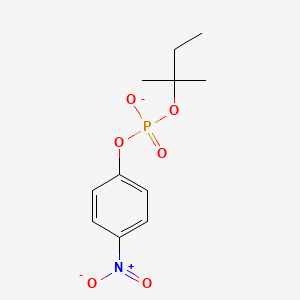
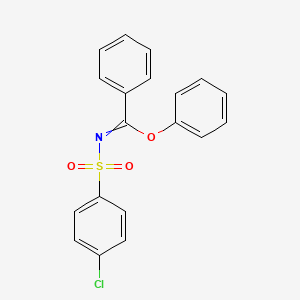
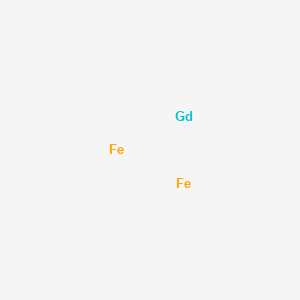
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
